molecular formula C38H36Br2N4 B10856808 N-methyl-1-[[3-[3-[[4-(N-methylanilino)pyridin-1-ium-1-yl]methyl]phenyl]phenyl]methyl]-N-phenylpyridin-1-ium-4-amine;dibromide

N-methyl-1-[[3-[3-[[4-(N-methylanilino)pyridin-1-ium-1-yl]methyl]phenyl]phenyl]methyl]-N-phenylpyridin-1-ium-4-amine;dibromide

Cat. No.: B10856808
M. Wt: 708.5 g/mol
InChI Key: NOXDPLVCKHQSFW-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ACG416B, also known as compound 18, is a potent inhibitor of choline kinase (ChoK). It has shown significant inhibitory effects on choline kinase with an IC50 value of 0.4 μM. This compound has demonstrated superior antiproliferative activities against HT-29 human colon cancer cells, making it a promising candidate for cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACG416B involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving bromination, amination, and cyclization steps .

Industrial Production Methods

Industrial production methods for ACG416B are not widely available in the public domain. Typically, such compounds are produced in specialized facilities with stringent quality control measures to ensure purity and consistency. The production process involves scaling up the laboratory synthesis to industrial levels, optimizing reaction conditions, and ensuring compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

ACG416B undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

ACG416B has a wide range of scientific research applications, including:

Mechanism of Action

ACG416B exerts its effects by inhibiting choline kinase, an enzyme involved in the synthesis of phosphatidylcholine, a major component of cell membranes. By inhibiting choline kinase, ACG416B disrupts the production of phosphatidylcholine, leading to altered cell membrane composition and function. This disruption affects various cellular processes, including cell proliferation and survival, making it effective against cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of ACG416B

ACG416B stands out due to its high potency and selectivity for choline kinase. Its superior antiproliferative activity against HT-29 human colon cancer cells highlights its potential as a therapeutic agent. Additionally, its unique chemical structure allows for specific interactions with choline kinase, making it a valuable tool for research and drug development .

Properties

Molecular Formula

C38H36Br2N4

Molecular Weight

708.5 g/mol

IUPAC Name

N-methyl-1-[[3-[3-[[4-(N-methylanilino)pyridin-1-ium-1-yl]methyl]phenyl]phenyl]methyl]-N-phenylpyridin-1-ium-4-amine;dibromide

InChI

InChI=1S/C38H36N4.2BrH/c1-39(35-15-5-3-6-16-35)37-19-23-41(24-20-37)29-31-11-9-13-33(27-31)34-14-10-12-32(28-34)30-42-25-21-38(22-26-42)40(2)36-17-7-4-8-18-36;;/h3-28H,29-30H2,1-2H3;2*1H/q+2;;/p-2

InChI Key

NOXDPLVCKHQSFW-UHFFFAOYSA-L

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC=[N+](C=C2)CC3=CC(=CC=C3)C4=CC=CC(=C4)C[N+]5=CC=C(C=C5)N(C)C6=CC=CC=C6.[Br-].[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.